molecular formula C10H8IN3O B13314445 1-[2-(4-Iodo-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one

1-[2-(4-Iodo-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one

Cat. No.: B13314445
M. Wt: 313.09 g/mol
InChI Key: DGFQKOJANZBBPR-UHFFFAOYSA-N
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Description

1-[2-(4-Iodo-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one is a heterocyclic compound that features a pyrazole ring substituted with an iodine atom and a pyridine ring

Preparation Methods

The synthesis of 1-[2-(4-Iodo-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Iodination: The pyrazole ring is then iodinated using iodine and a suitable oxidizing agent, such as hydrogen peroxide.

    Coupling with Pyridine: The iodinated pyrazole is coupled with a pyridine derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Formation of the Ethanone Moiety:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-[2-(4-Iodo-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the ethanone moiety to an alcohol.

    Substitution: The iodine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

1-[2-(4-Iodo-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Material Science: It is explored for use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 1-[2-(4-Iodo-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The pyrazole and pyridine rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, modulating their activity. The iodine atom can also participate in halogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

1-[2-(4-Iodo-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one can be compared with similar compounds such as:

    1-[2-(4-Bromo-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one: This compound has a bromine atom instead of iodine, which affects its reactivity and binding affinity.

    1-[2-(4-Chloro-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one: The chlorine-substituted analog has different electronic properties and may exhibit different biological activities.

    1-[2-(4-Fluoro-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one: The fluorine-substituted compound is often used in medicinal chemistry for its ability to form strong hydrogen bonds and improve metabolic stability.

The uniqueness of this compound lies in its iodine substitution, which imparts distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H8IN3O

Molecular Weight

313.09 g/mol

IUPAC Name

1-[2-(4-iodopyrazol-1-yl)pyridin-4-yl]ethanone

InChI

InChI=1S/C10H8IN3O/c1-7(15)8-2-3-12-10(4-8)14-6-9(11)5-13-14/h2-6H,1H3

InChI Key

DGFQKOJANZBBPR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC=C1)N2C=C(C=N2)I

Origin of Product

United States

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